N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
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Overview
Description
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide is an organic compound with the molecular formula C15H20ClN3O This compound is characterized by the presence of an allyl group, a chlorophenyl group, and a piperazine ring
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-(prop-2-en-1-yl)acetamide, primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is implicated in a range of physiological and pathological conditions such as mood and anxiety disorders .
Mode of Action
The compound interacts with its target, the 5-HT2A receptor, by binding to it. This binding can alter the receptor’s activity, influencing the transmission of serotonin signals . The exact nature of these changes depends on the specific characteristics of the compound, including its affinity for the receptor and its efficacy in activating or inhibiting the receptor’s function .
Biochemical Pathways
The interaction of the compound with the 5-HT2A receptor affects the serotonin signaling pathway. Serotonin is a key neurotransmitter involved in a variety of functions, including mood regulation, appetite, and sleep. Alterations in serotonin signaling can therefore have widespread effects on physiological function .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific interactions with the 5-HT2A receptor and the subsequent alterations in serotonin signaling. These effects can include changes in neuronal firing rates, synaptic plasticity, and neural circuit function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide typically involves the reaction of 3-chlorophenylpiperazine with an allylating agent followed by the introduction of an oxoacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
- N-allyl-2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
- N-allyl-2-(4-(3-bromophenyl)piperazin-1-yl)-2-oxoacetamide
Uniqueness
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-6-17-14(20)15(21)19-9-7-18(8-10-19)13-5-3-4-12(16)11-13/h2-5,11H,1,6-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVDURQHJVKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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